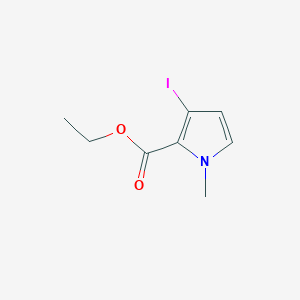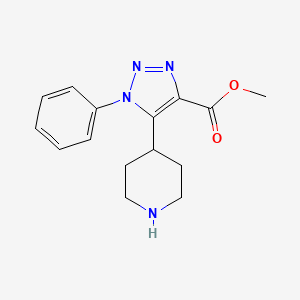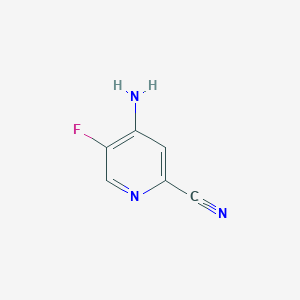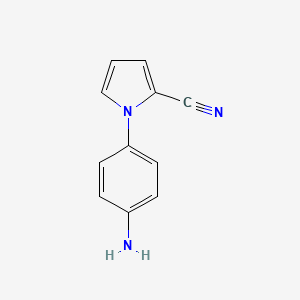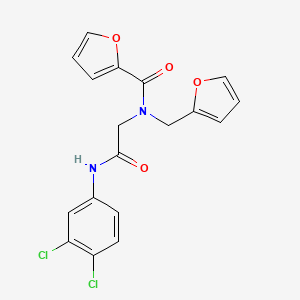
5-(Pyridin-2-ylmethyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-ylmethyl)thiazol-2-amine: is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-ylmethyl)thiazol-2-amine typically involves the reaction of a thiazole derivative with a pyridine derivative under specific conditions. One common method involves the condensation of 2-aminothiazole with 2-pyridinecarboxaldehyde in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Pyridin-2-ylmethyl)thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Pyridin-2-ylmethyl)thiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new antibiotics and antiviral agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that thiazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to the death of bacterial cells . In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and survival, inducing apoptosis (programmed cell death) .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)thiazole: Similar structure but lacks the amine group, resulting in different reactivity and biological activity.
5-(Pyridin-2-ylmethyl)thiazole: Similar structure but lacks the amine group, affecting its chemical properties and applications.
2-(Pyridin-2-ylmethyl)thiazole: Similar structure but with different substitution patterns, leading to variations in activity and use.
Uniqueness: 5-(Pyridin-2-ylmethyl)thiazol-2-amine is unique due to the presence of both the pyridine and thiazole rings, along with an amine group. This combination enhances its reactivity and allows for a wide range of chemical modifications.
Eigenschaften
Molekularformel |
C9H9N3S |
|---|---|
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
5-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)5-7-3-1-2-4-11-7/h1-4,6H,5H2,(H2,10,12) |
InChI-Schlüssel |
CYPWYUXFLGIQMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


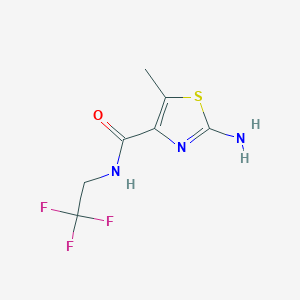
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)

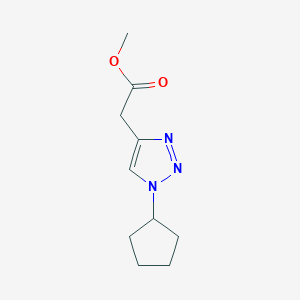
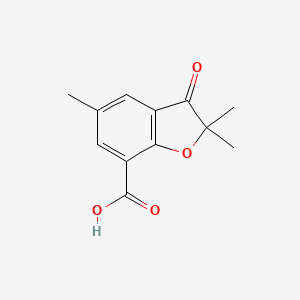
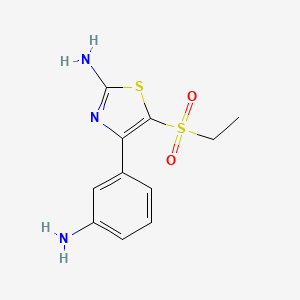
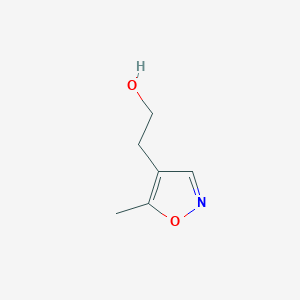
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
